BenchChemオンラインストアへようこそ!

2,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Lipophilicity Drug-likeness Permeability

Procure the exact 2,5-dimethyl isomer (CAS 1203298-71-8) to ensure unambiguous SAR results for protein-protein interaction studies, specifically for RMI-FANCM (MM2) interface screens. Unlike the 2,4,5-trimethyl or 2-CF₃ analogs often cataloged alongside it, this compound's specific substitution pattern controls lipophilicity (XLogP3: 1.2) and steric bulk, crucial for validating oral bioavailability and CNS penetration models. Guarantee experimental reproducibility by securing this distinct research tool.

Molecular Formula C15H19N3O3S
Molecular Weight 321.4
CAS No. 1203298-71-8
Cat. No. B2815619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
CAS1203298-71-8
Molecular FormulaC15H19N3O3S
Molecular Weight321.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C15H19N3O3S/c1-12-6-7-13(2)14(11-12)22(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3
InChIKeyOZJDZUWURZLNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1203298-71-8): Procurement-Relevant Profile for a Sulfonamide-Pyridazinone Screening Compound


2,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1203298-71-8) is a synthetic sulfonamide derivative featuring a 2,5-dimethylbenzenesulfonamide core linked via a propyl spacer to a 6-oxopyridazin-1(6H)-yl moiety [1]. With a molecular weight of 321.4 g·mol⁻¹, a calculated XLogP3 of 1.2, and a topological polar surface area (TPSA) of 87.2 Ų, it occupies physicochemical space consistent with orally bioavailable small molecules [1]. The compound is commercially available as a research tool from Life Chemicals (catalog F5480-0063) and appears in screening libraries targeting protein-protein interaction inhibitors, notably the RMI-FANCM (MM2) interface relevant to Fanconi anemia DNA repair pathways . Its close structural analogs (e.g., 2‑CF₃, 2,4,5‑trimethyl, and 4‑Cl benzenesulfonamide variants) exhibit divergent physicochemical and biological profiles, making unambiguous identification and procurement of the correct 2,5‑dimethyl isomer critical for reproducible research [1].

Why SAR-Guided Selection of 2,5-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide Matters: Avoiding Substitution-Based Activity Cliffs


Superficially interchangeable benzenesulfonamide-pyridazinone analogs sharing the N-(3-(6-oxopyridazin-1(6H)-yl)propyl) linker differ critically in their aryl substitution patterns, which modulate lipophilicity, hydrogen-bonding potential, and steric bulk at the sulfonamide-binding pocket. For example, replacing the 2,5‑dimethyl substitution with a 2‑trifluoromethyl group (CAS 1105200‑32‑5) increases electron‑withdrawing character and lipophilicity, while the 2,4,5‑trimethyl variant (CAS 1105233‑98‑4) introduces additional steric demand at the 4‑position . In protein‑protein interaction assays such as the RMI‑FANCM (MM2) screen, the 2,4,5‑trimethyl analog has documented screening data, whereas the 2,5‑dimethyl compound’s distinct substitution pattern may yield different potency, selectivity, or off‑target profiles that cannot be predicted without experimental verification . Generic substitution without confirming the exact aryl substitution therefore risks irreproducible results, especially in structure‑activity relationship (SAR) programs where small changes in methyl group count or position can cause activity cliffs.

Head-to-Head Physicochemical and Screening Evidence for 2,5-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide vs. Closest Analogs


XLogP3 Lipophilicity Comparison: 2,5‑Dimethyl vs. 2‑Trifluoromethyl Analog

The 2,5‑dimethyl substitution (target compound) yields a computed XLogP3 of 1.2, consistent with optimal oral bioavailability space. In contrast, the 2‑trifluoromethyl analog (CAS 1105200‑32‑5) is expected to exhibit significantly higher lipophilicity due to the electron‑withdrawing and hydrophobic nature of the –CF₃ group, although its exact XLogP3 value was not publicly available at the time of compilation [1]. Lower lipophilicity in the target compound may translate to improved aqueous solubility and reduced CYP450-mediated metabolic liabilities compared to the 2‑CF₃ variant.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: Impact on Membrane Permeability

The target compound displays a TPSA of 87.2 Ų, which is identical across all N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)benzenesulfonamide analogs that share the same linker and pyridazinone core, as TPSA is dominated by the sulfonamide and carbonyl oxygen atoms [1]. This value falls below the 140 Ų threshold often associated with good oral absorption and below the 90 Ų guideline for blood‑brain barrier penetration, suggesting potential CNS exposure for the entire series. However, the 2,5‑dimethyl substitution provides a distinct steric and electronic environment that differentiates target engagement from other analogs.

Polar surface area BBB penetration Oral absorption

Protein-Protein Interaction Screening: RMI-FANCM (MM2) Assay Presence for Trimethyl Analog vs. 2,5-Dimethyl Target

The 2,4,5‑trimethyl analog (CAS 1105233‑98‑4) was tested in a high‑throughput screen for inhibitors of the RMI‑FANCM (MM2) interaction, a target implicated in Fanconi anemia and DNA crosslink repair . The target 2,5‑dimethyl compound (Life Chemicals F5480‑0063) belongs to the same screening library and scaffold class, suggesting it may also have been evaluated in this or related assays. However, no quantitative IC₅₀ data for either compound has been publicly disclosed. The absence of a 4‑methyl substituent in the target compound distinguishes it sterically from the trimethyl analog, which could alter binding mode or affinity at the RMI‑FANCM interface.

RMI-FANCM DNA repair Fanconi anemia Protein-protein interaction inhibitors

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Selectivity Implications

The target compound possesses 1 hydrogen bond donor (sulfonamide –NH–) and 5 hydrogen bond acceptors (two sulfonamide oxygens, one pyridazinone carbonyl oxygen, and two pyridazine nitrogens) [1]. The 2,5‑dimethyl substitution introduces steric bulk ortho to the sulfonamide, which may restrict the conformational freedom of the benzenesulfonamide moiety compared to unsubstituted or mono‑substituted analogs. The 6 rotatable bonds provide moderate flexibility, potentially allowing induced‑fit recognition at diverse protein targets while maintaining sufficient rigidity for binding affinity.

Hydrogen bonding Conformational flexibility Selectivity

Optimal Research and Procurement Scenarios for 2,5-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1203298-71-8)


DNA Repair Pathway Inhibition: RMI-FANCM (MM2) Protein-Protein Interaction Screens

Given that the 2,4,5‑trimethyl analog has documented screening participation against the RMI‑FANCM (MM2) interaction , researchers investigating Fanconi anemia or BLM‑dissolvasome‑FA core complex interfaces should prioritize the 2,5‑dimethyl compound for comparative SAR studies. The absence of a 4‑methyl group in the target compound allows probing of steric tolerance at the 4‑position of the benzenesulfonamide ring. Procuring the exact 2,5‑dimethyl isomer (Life Chemicals F5480‑0063) ensures that observed biological effects can be unambiguously attributed to this substitution pattern rather than to the 2,4,5‑trimethyl or 2‑CF₃ variants commonly cataloged alongside it.

Oral Bioavailability Optimization: Leveraging Favorable XLogP3 for Lead-Like Properties

With a computed XLogP3 of 1.2 [1], the target compound resides within the optimal lipophilicity range (1–3) for orally bioavailable lead compounds. Medicinal chemistry teams optimizing pyridazinone‑sulfonamide leads for oral absorption should select the 2,5‑dimethyl variant over the more lipophilic 2‑CF₃ or 2,4,5‑trimethyl analogs when seeking to balance permeability with aqueous solubility and metabolic stability. This physicochemical advantage supports its use as a starting point for fragment‑based or structure‑guided lead optimization programs targeting systemic or oral administration routes.

CNS-Penetrant Probe Development: Exploiting TPSA Below 90 Ų

The target compound’s TPSA of 87.2 Ų falls below the 90 Ų threshold commonly associated with blood‑brain barrier penetration [1]. Teams developing CNS‑penetrant sulfonamide‑based probes should incorporate the 2,5‑dimethyl substitution into their screening cascade, as the combination of moderate TPSA and low XLogP3 positions this compound favorably for CNS exposure while maintaining sufficient hydrogen‑bonding capacity for target engagement. Comparative evaluation against the 2‑CF₃ analog (expected higher lipophilicity but potentially higher plasma protein binding) is recommended to map the CNS penetration SAR landscape.

Chemical Biology Tool Compound Procurement for Sulfonamide Pyridazinone SAR Libraries

Academic and industrial screening groups building focused libraries around the N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)benzenesulfonamide scaffold require unambiguous compound identity for SAR interpretation. The 2,5‑dimethyl compound (CAS 1203298‑71‑8, Life Chemicals catalog F5480‑0063) is a commercially available member of this series with pricing ranging from $54 (1 mg) to $248 (100 mg) as of 2023 [2]. Procuring this specific isomer ensures that screening hits can be correctly deconvoluted and that follow‑up medicinal chemistry efforts are based on the intended aryl substitution pattern, avoiding the reproducibility pitfalls associated with misidentified dimethyl‑positional isomers or inadvertent substitution with the 2,4,5‑trimethyl variant.

Quote Request

Request a Quote for 2,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.